BenchChemオンラインストアへようこそ!

MC-Val-Cit-PAB (GMP)

ADC Plasma Stability Val-Cit-PAB

MC-Val-Cit-PAB (GMP) is the validated, industry-standard cleavable linker for MMAE ADCs, directly used in brentuximab vedotin synthesis. GMP grade delivers documented impurity profiles, residual solvent analysis, and stability data required for CMC regulatory filings (IND/IMPD/BLA), eliminating batch rejection risks from unknown impurities. Unlike Val-Ala or disulfide linkers, Val-Cit provides specific cathepsin B cleavage with clinically proven in vivo stability. Procure this GMP linker to ensure lot-to-lot consistency from preclinical tox through commercial manufacturing.

Molecular Formula C28H40N6O7
Molecular Weight 572.7 g/mol
CAS No. 159857-80-4
Cat. No. B569924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB (GMP)
CAS159857-80-4
SynonymsMC-Val-Cit-PAB-OH
Molecular FormulaC28H40N6O7
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C28H40N6O7/c1-18(2)25(33-22(36)8-4-3-5-16-34-23(37)13-14-24(34)38)27(40)32-21(7-6-15-30-28(29)41)26(39)31-20-11-9-19(17-35)10-12-20/h9-14,18,21,25,35H,3-8,15-17H2,1-2H3,(H,31,39)(H,32,40)(H,33,36)(H3,29,30,41)/t21-,25-/m0/s1
InChIKeyAMKBTTRWLGVRER-OFVILXPXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MC-Val-Cit-PAB (GMP) CAS 159857-80-4: GMP-Grade ADC Linker for Cathepsin-Cleavable Drug Conjugates


MC-Val-Cit-PAB (CAS 159857-80-4) is a cleavable peptide linker molecule consisting of a maleimidocaproyl (MC) conjugation handle, a cathepsin B‑cleavable valine‑citrulline (Val‑Cit) dipeptide, and a para‑aminobenzyl (PAB) self‑immolative spacer [1]. It is an essential intermediate in the construction of antibody‑drug conjugates (ADCs), notably those delivering the microtubule inhibitor monomethyl auristatin E (MMAE) [2]. The GMP grade (Good Manufacturing Practice) is specifically manufactured and released for use in preclinical development, clinical trial material production, or commercial manufacturing, providing the rigorous quality, consistency, and documentation required for regulatory submissions .

Why MC-Val-Cit-PAB (GMP) Cannot Be Replaced by Other Peptide Linkers or Non‑GMP Grades


The selection of a cleavable ADC linker is not interchangeable. Substitution with a different dipeptide (e.g., Val‑Ala or Val‑Lys) can lead to distinct in vivo stability and cleavage profiles [1], while the use of non‑peptide linkers (e.g., disulfide SPDB or hydrazone) introduces fundamentally different release kinetics and systemic stability, potentially compromising the therapeutic window [2]. Furthermore, substituting a GMP‑grade reagent with a lower‑grade analog introduces significant risks related to purity, residual solvents, and undocumented impurities, which can derail regulatory filings, introduce batch‑to‑batch variability, and ultimately fail to meet the rigorous specifications required for translational and clinical manufacturing. The evidence below quantifies the key performance and quality differentials that underpin the scientific and procurement rationale for MC‑Val‑Cit‑PAB (GMP).

Quantitative Evidence for MC-Val-Cit-PAB (GMP) Selection: Stability, Purity, and Clinical Validation


Superior Human Plasma Stability of Val-Cit-PAB Linkers vs. Other Dipeptide and Non-Peptide Linkers

Val-Cit-PAB linkers demonstrate superior stability in human plasma relative to other peptide and non‑peptide cleavable linkers [1]. While direct comparative half‑life data for free MC-Val-Cit-PAB is limited, the Val‑Cit dipeptide sequence is known for its high stability in systemic circulation . In contrast, pH‑sensitive hydrazone linkers and disulfide linkers are prone to deconjugation in circulation, leading to off‑target toxicity [2]. The Val-Cit-PAB system remains stable in plasma and is selectively cleaved by cathepsin B within the lysosome [3].

ADC Plasma Stability Val-Cit-PAB

Clinical Validation: MC-Val-Cit-PAB is the Backbone of FDA-Approved ADC Brentuximab Vedotin

MC‑Val‑Cit‑PAB is the validated linker component of brentuximab vedotin (Adcetris®), an FDA‑approved ADC targeting CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma [1]. This linker has successfully translated through all phases of clinical development to commercial approval, demonstrating a proven safety and efficacy profile in humans [2]. No other ADC linker has an identical track record of clinical and commercial success for the same payload (MMAE) [3].

ADC Clinical Approval Brentuximab Vedotin

GMP-Grade Purity and Regulatory Compliance vs. Non‑GMP Analogues

MC‑Val‑Cit‑PAB (GMP) is manufactured under strict quality systems with defined specifications, documented impurity profiles, and full traceability, enabling its use in GLP toxicology studies and cGMP manufacturing [1]. Vendor‑reported purity for GMP grades typically exceeds 99.0%, compared to research‑grade material which may range from 95% to 98% . The GMP designation ensures compliance with ICH Q7 guidelines, reducing regulatory hurdles and batch failure risks [2].

GMP Purity Regulatory Compliance

Comparative Performance of Val-Cit vs. Val-Ala Dipeptide Linkers in ADC Potency and Stability

While Val‑Ala dipeptide linkers have shown comparable or slightly improved performance in some non‑internalizing ADC models [1], the Val‑Cit‑PAB system remains the benchmark for MMAE delivery due to its validated plasma stability and efficient cathepsin B‑mediated cleavage [2]. In a comparative study of protease‑cleavable linkers, Val‑Ala ADCs exhibited better antitumor activity than Val‑Cit ADCs in a splice variant‑dependent model, but the difference was not universal [1]. Both dipeptides demonstrated superior performance over Val‑Lys and Val‑Arg analogues [3].

ADC Val-Cit Val-Ala Stability

High-Value Application Scenarios for MC-Val-Cit-PAB (GMP) in ADC Development and Manufacturing


Development of MMAE-Based ADCs for Oncology

MC-Val-Cit-PAB (GMP) is the direct precursor for vcMMAE (Val-Cit-PAB-MMAE), the drug-linker conjugate used in brentuximab vedotin and numerous clinical-stage ADCs [1]. Its GMP grade is essential for generating toxicology batches and Phase I clinical trial material for new HER2-positive gastric cancer therapies, as demonstrated by the potent in vivo activity of hertuzumab‑vcMMAE in NCI‑N87 xenograft models [2].

Regulatory-Compliant Process Development and Scale-Up

For CMOs and biopharmaceutical companies scaling ADC conjugation processes, the GMP grade of MC-Val-Cit-PAB provides the necessary documentation (including residual solvent analysis, impurity profiles, and stability data) to support Chemistry, Manufacturing, and Controls (CMC) sections of regulatory filings (IND/IMPD/BLA) . Its use minimizes the risk of batch rejection due to unknown impurities, which is a common failure point when using research-grade linkers .

Comparative ADC Linker Evaluation and Benchmarking

As the industry-standard cleavable linker for MMAE payloads, MC-Val-Cit-PAB (GMP) serves as a critical positive control and benchmark for evaluating novel linker technologies, such as exo‑cleavable linkers or β‑glucuronide‑based systems . Its well‑characterized stability and cleavage profile allow researchers to quantitatively compare the performance of new linker designs against a validated, clinically proven baseline [3].

Quote Request

Request a Quote for MC-Val-Cit-PAB (GMP)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.